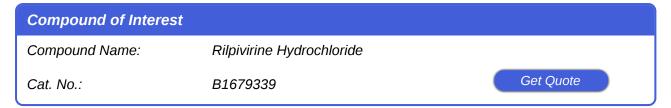


# Molecular structure and chemical properties of rilpivirine hydrochloride

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An In-Depth Technical Guide on the Molecular Structure and Chemical Properties of **Rilpivirine**Hydrochloride

### Introduction

Rilpivirine is a second-generation non-nucleoside reverse transcriptase inhibitor (NNRTI) developed by Tibotec for the treatment of HIV-1 infection.[1][2] Marketed under brand names like Edurant, it is noted for its high potency, long half-life, and an improved side-effect profile compared to older NNRTIs like efavirenz.[1][3] **Rilpivirine hydrochloride** is the salt form used in oral tablet formulations.[4][5] This document provides a comprehensive overview of its molecular structure, chemical properties, mechanism of action, and relevant experimental protocols, intended for researchers, scientists, and drug development professionals.

### **Molecular Structure**

Rilpivirine is a diarylpyrimidine (DAPY) derivative.[6] The core structure consists of a pyrimidine-2,4-diamine where the amino groups are substituted with a 4-cyanophenyl group and a 4-[(E)-2-cyanovinyl]-2,6-dimethylphenyl group, respectively.[7] The hydrochloride salt is formed by the reaction of the rilpivirine free base with one equivalent of hydrochloric acid.[5][6] The pyrimidine ring is protonated, allowing for the formation of N–H···Cl hydrogen bonds which link the cations and anions into infinite chains in the crystal structure.[4]

The International Union of Pure and Applied Chemistry (IUPAC) name for **rilpivirine hydrochloride** is 4-[[4-[(E)-2-cyanoethenyl]-2,6-dimethylanilino]pyrimidin-2-



yl]amino]benzonitrile;hydrochloride.[5][8]

## **Chemical and Physical Properties**

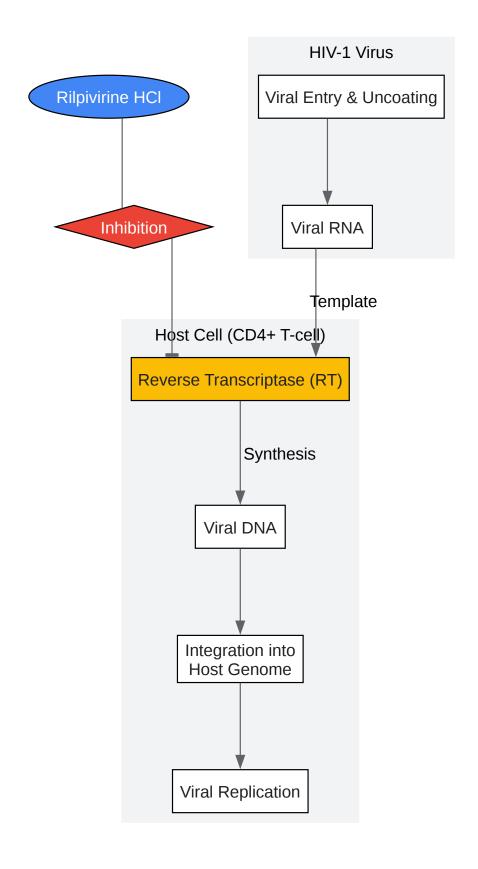
**Rilpivirine hydrochloride** is a slightly yellow crystalline powder.[7] Its key physicochemical properties are summarized in the table below. The drug is characterized by poor aqueous solubility, which is pH-dependent.[9] Its bioavailability is significantly enhanced when taken with a meal.[10][11]

Property	Value	Source(s)
Molecular Formula	C22H19CIN6	[2][5][6]
Molecular Weight	402.9 g/mol	[5][12]
CAS Number	700361-47-3	[2][3][5]
Melting Point	241-243°C	[7]
LogP (Octanol/Water)	4.86	[7]
Solubility	- In DMSO: 81 mg/mL - In Water: Insoluble - In Ethanol: Insoluble	[2][3][13]

## **Mechanism of Action**

Rilpivirine is a non-competitive inhibitor of the HIV-1 reverse transcriptase (RT) enzyme, which is essential for viral replication.[7] Unlike nucleoside reverse transcriptase inhibitors (NRTIs), rilpivirine does not compete with natural nucleosides. Instead, it binds to a specific, allosteric hydrophobic pocket on the RT enzyme, located near the polymerase active site.[2] This binding induces a conformational change in the enzyme, disrupting its catalytic activity and blocking the conversion of viral RNA into DNA, thereby halting the viral life cycle.[2][11] The internal conformational flexibility of rilpivirine's structure allows it to adapt to the binding site, contributing to its high potency.[7][8]





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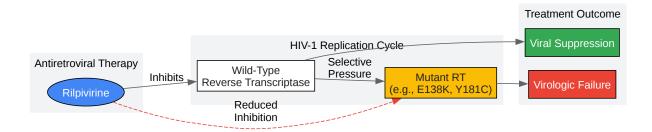
Mechanism of action for Rilpivirine.



## **Drug Resistance**

While rilpivirine is effective against many HIV-1 strains with resistance to first-generation NNRTIs (like those with the K103N mutation), resistance can still emerge during therapy.[14] Virologic failure is often associated with the development of specific resistance-associated mutations (RAMs) in the reverse transcriptase gene.[15]

The most common mutation that emerges is E138K.[14] Other significant RAMs include K101E/P, Y181C/I/V, H221Y, F227C, and M230I/L.[14][16] The E138K mutation is often associated with the M184I mutation, which confers resistance to lamivudine and emtricitabine, creating a complex resistance profile.[14][15] The development of these mutations reduces the binding affinity of rilpivirine to the NNRTI pocket, thereby diminishing its inhibitory effect.[15]



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Development of Rilpivirine resistance.

# **Experimental Protocols Synthesis of Rilpivirine Hydrochloride**

A common synthetic route involves the condensation of two key intermediates: 4-((4-chloropyrimidin-2-yl)amino)benzonitrile and (E)-3-(4-amino-3,5-dimethylphenyl)acrylonitrile hydrochloride.[17][18]

Protocol Overview:



- Preparation of Intermediate 1 (4-((4-chloropyrimidin-2-yl)amino)benzonitrile): This intermediate can be synthesized by reacting 4-aminobenzonitrile with 2,4-dichloropyrimidine.
  [19] An alternative efficient, two-step approach starts with the reaction of 4-cyanoaniline hydrochloride and aqueous cyanamide to form 1-(4-cyanophenyl)guanidine hydrochloride.
  This product is then cyclized and chlorinated to yield the target intermediate.
- Preparation of Intermediate 2 ((E)-3-(4-amino-3,5-dimethylphenyl)acrylonitrile hydrochloride): This intermediate is prepared via a Heck reaction between 4-iodo-2,6-dimethylbenzeneamine and acrylonitrile, followed by salt formation and recrystallization to isolate the pure (E)-isomer.[6]
- Final Condensation: Rilpivirine free base is synthesized by the reaction of Intermediate 1 and Intermediate 2 in a suitable solvent like acetonitrile, often under reflux conditions.[17][19]
- Salt Formation: The resulting rilpivirine base is suspended in an alcoholic solvent (e.g., isopropanol). A solution of hydrochloric acid in an alcoholic solvent is added, and the mixture is stirred to precipitate **rilpivirine hydrochloride**, which is then filtered and dried.[18][21]

## **Analytical Method: Stability-Indicating RP-HPLC**

This protocol describes a reverse-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative determination of **rilpivirine hydrochloride** in bulk drug samples, ensuring separation from degradation products.[22]

#### Methodology:

- Chromatographic System: A standard HPLC system equipped with a UV detector.
- Column: Gemini-Phenomenex C18 (250 mm x 4.6 mm, 5 μm particle size) or equivalent.[22]
- Mobile Phase:
  - Mobile Phase A: 15mM potassium dihydrogen phosphate, with pH adjusted to 3.0 using phosphoric acid.[22]
  - Mobile Phase B: Methanol.[22]
- Flow Rate: 1.0 mL/min.

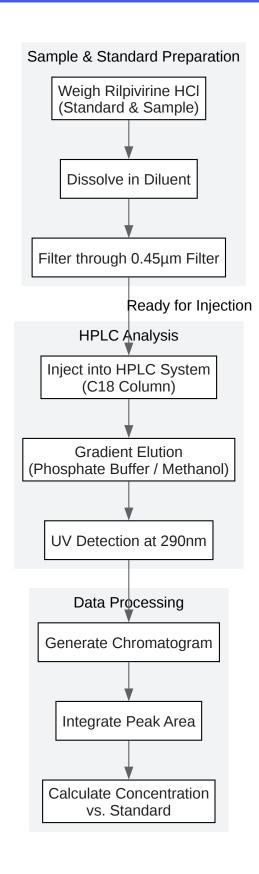






- Detection: UV detection at a wavelength of 290 nm.[22]
- Gradient Program:
  - 0-35 min: Increase Mobile Phase B from 30% to 85%.
  - 35-40 min: Hold at 85% Mobile Phase B.
  - 40-41 min: Decrease Mobile Phase B from 85% to 30%.
  - 41-45 min: Hold at 30% Mobile Phase B (equilibration).[22]
- Preparation of Standard Solution: Accurately weigh and dissolve rilpivirine HCl working standard in a suitable diluent (e.g., a mixture of mobile phases) to achieve a known concentration (e.g., 80 µg/mL).[22]
- Preparation of Sample Solution: Prepare the sample solution from the bulk drug powder using the same diluent to achieve a similar target concentration as the standard solution.
- Analysis: Inject equal volumes of the standard and sample solutions into the chromatograph and record the peak areas. The quantity of rilpivirine HCl in the sample is calculated by comparing its peak area with that of the standard.





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Experimental workflow for HPLC analysis.



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